molecular formula C15H16O3 B12528590 (1R)-1-[4-(Benzyloxy)phenyl]ethane-1,2-diol CAS No. 831226-71-2

(1R)-1-[4-(Benzyloxy)phenyl]ethane-1,2-diol

Cat. No.: B12528590
CAS No.: 831226-71-2
M. Wt: 244.28 g/mol
InChI Key: IPJRVDSMSHGBDL-HNNXBMFYSA-N
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Description

(1R)-1-[4-(Benzyloxy)phenyl]ethane-1,2-diol is an organic compound characterized by a benzyloxy group attached to a phenyl ring, which is further connected to an ethane-1,2-diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the bromination of 4-tert-octylphenol, followed by benzyl protection and halogen exchange reactions . The reaction conditions often involve the use of solvents and ligands to optimize yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and benzyl protection processes, followed by purification techniques such as column chromatography to ensure high purity and yield. The choice of solvents and ligands is crucial to minimize environmental impact and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[4-(Benzyloxy)phenyl]ethane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products Formed

Major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1R)-1-[4-(Benzyloxy)phenyl]ethane-1,2-diol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1R)-1-[4-(Benzyloxy)phenyl]ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with enzymes or receptors, leading to changes in gene expression or enzyme activity. These interactions can result in various biological effects, such as antimicrobial or antioxidant activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzyloxy-substituted phenyl derivatives and ethane-1,2-diol derivatives. Examples include:

Uniqueness

(1R)-1-[4-(Benzyloxy)phenyl]ethane-1,2-diol is unique due to its specific stereochemistry and the presence of both benzyloxy and ethane-1,2-diol moieties. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

831226-71-2

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

(1R)-1-(4-phenylmethoxyphenyl)ethane-1,2-diol

InChI

InChI=1S/C15H16O3/c16-10-15(17)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12/h1-9,15-17H,10-11H2/t15-/m0/s1

InChI Key

IPJRVDSMSHGBDL-HNNXBMFYSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@H](CO)O

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CO)O

Origin of Product

United States

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